
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is a chemical compound with the molecular formula C6H5F3N2O2 It is known for its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. The reaction conditions may include:
- Temperature: Room temperature to moderate heating
- Solvent: Commonly used solvents include dichloromethane or ethanol
- Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the position adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or oximes.
Reduction: Formation of amines.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(trifluoromethyl)furan-2-carboxylic acid: A precursor in the synthesis of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide.
N’-hydroxy-5-(methyl)furan-2-carboximidamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N’-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and enhances its potential for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C6H5F3N2O2 |
|---|---|
Molekulargewicht |
194.11 g/mol |
IUPAC-Name |
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)4-2-1-3(13-4)5(10)11-12/h1-2,12H,(H2,10,11) |
InChI-Schlüssel |
UKDXBVDLAODCAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C(F)(F)F)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



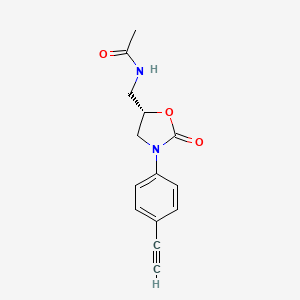
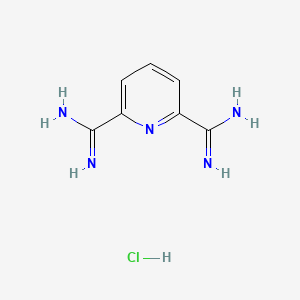
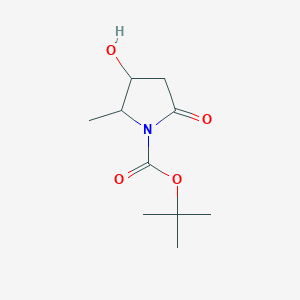
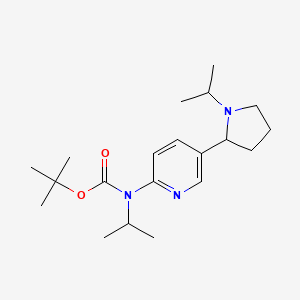
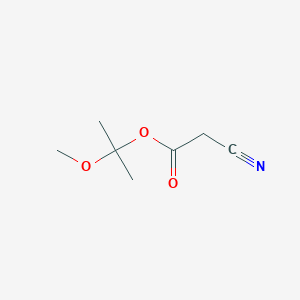





![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)


